![molecular formula C22H17ClN4O2S B2600391 2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358181-92-6](/img/structure/B2600391.png)
2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against the growth of three examined cell lines .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . The exact molecular structure of this compound is not provided in the available literature.Chemical Reactions Analysis
This compound has been used as a CDK2 inhibitor . The chemical reactions involved in its mechanism of action are not detailed in the available literature.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, mass spectrometry, and IR spectroscopy . The exact physical and chemical properties of this compound are not provided in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the synthesis of various triazolopyrimidine derivatives and their chemical behaviors. For example, a study presented a novel, environmentally friendly synthesis of 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones using a one-pot condensation method that emphasizes green chemistry principles by avoiding the use of catalysts and solvents (Karami, Farahi, & Banaki, 2015). Another study explored the microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl moiety, showcasing the versatility of certain precursors in generating a wide array of heterocyclic compounds (Shaaban, 2008).
Antimicrobial Activities
Several synthesized triazolopyrimidine derivatives have been evaluated for their antimicrobial activities. For instance, new thieno and furopyrimidine derivatives were synthesized and screened for antimicrobial properties, highlighting the potential of these compounds in the development of new antimicrobial agents (Hossain & Bhuiyan, 2009).
Supramolecular Chemistry
Research into the dihydropyrimidine-2,4-(1H,3H)-dione functionality within supramolecular assemblies revealed the synthesis and investigation of novel pyrimidine derivatives as ligands for co-crystallization, resulting in complex structures with potential applications in material science and catalysis (Fonari et al., 2004).
Novel Heteroannulated Compounds
The synthesis and characterization of novel heteroannulated compounds containing chromenopyridopyrimidines were documented, along with their antimicrobial evaluations. This research contributes to the development of new compounds with potential biological applications (Allehyani, 2022).
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been found to inhibit cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which leads to a significant alteration in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle regulation pathway . This could lead to downstream effects such as halted cell division and induced cell death .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of certain cell lines . This suggests that the compound could potentially have cytotoxic activities.
Direcciones Futuras
Propiedades
IUPAC Name |
11-[(3-chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c23-17-8-4-7-16(13-17)14-26-22(29)27-18-10-12-30-19(18)20(28)25(21(27)24-26)11-9-15-5-2-1-3-6-15/h1-8,10,12-13H,9,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFONNXZNHXNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)
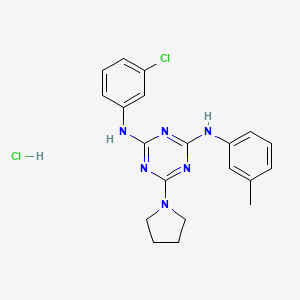
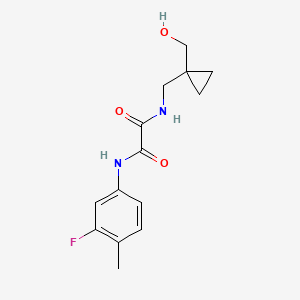
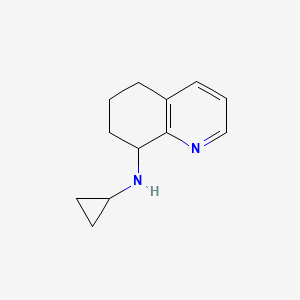
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)
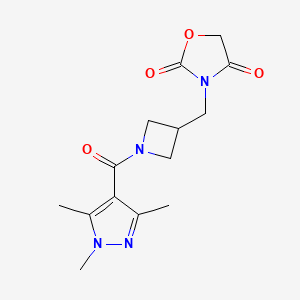
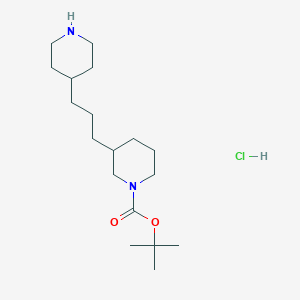
![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)
![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B2600324.png)



![ethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600331.png)
